4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde
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Overview
Description
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetone to form an intermediate, which then undergoes cyclization with elemental sulfur to yield the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Scientific Research Applications
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinase enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as an antimicrobial or anticancer agent.
Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking its activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit diverse biological activities.
Uniqueness
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which imparts distinct reactivity and potential for further functionalization .
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-6(2)10-7(3)11-9(5-15)14-16-12(11)13-8(10)4/h5-6H,1-4H3 |
InChI Key |
SWLGNZGKQDPBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NSC2=NC(=C1C(C)C)C)C=O |
Origin of Product |
United States |
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